1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

Medicinal Chemistry PDE4 Inhibitor Design Regioisomer Scaffold Comparison

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (CAS 947162-59-6) is a bicyclic organoboron compound belonging to the benzoxaborole class, characterized by a fused oxaborole ring with a nitrile substituent at the 4-position of the phenyl ring. With a molecular formula of C₈H₆BNO₂ and a molecular weight of 158.95 g/mol, this compound serves as a strategic synthetic intermediate in medicinal chemistry, particularly as a precursor for potent phosphodiesterase 4 (PDE4) inhibitors such as AN2898.

Molecular Formula C8H6BNO2
Molecular Weight 158.95 g/mol
Cat. No. B11759668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile
Molecular FormulaC8H6BNO2
Molecular Weight158.95 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C(=CC=C2)C#N)O
InChIInChI=1S/C8H6BNO2/c10-4-6-2-1-3-8-7(6)5-12-9(8)11/h1-3,11H,5H2
InChIKeyAYBDSUGNAKXHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile: A Key 4-Substituted Benzoxaborole Scaffold for PDE4 Inhibitor and Anti-Inflammatory Agent Design


1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (CAS 947162-59-6) is a bicyclic organoboron compound belonging to the benzoxaborole class, characterized by a fused oxaborole ring with a nitrile substituent at the 4-position of the phenyl ring . With a molecular formula of C₈H₆BNO₂ and a molecular weight of 158.95 g/mol, this compound serves as a strategic synthetic intermediate in medicinal chemistry, particularly as a precursor for potent phosphodiesterase 4 (PDE4) inhibitors such as AN2898 [1]. Unlike its 5- and 7-regioisomeric analogs, the 4-carbonitrile substitution pattern positions the electron-withdrawing nitrile group ortho to the oxaborole ring, creating a unique electronic environment that fundamentally alters molecular recognition, enzymatic potency, and synthetic diversification potential compared to other benzoxaborole regioisomers [2].

Why Regioisomeric Substitution Prevents Direct Replacement of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile in Drug Discovery Pipelines


Generic substitution between benzoxaborole regioisomers is fundamentally precluded by the profound impact of nitrile placement on both electronic properties and biological activity. The 4-carbonitrile derivative exhibits a distinct Hammett substitution pattern, with the electron-withdrawing cyano group directly conjugated to the oxaborole ring system, resulting in a predicted pKa of approximately 6.7—substantially lower than the 7-carbonitrile analog (predicted pKa ≈ 6.18) and the 6-carboxylic acid derivative (predicted pKa ≈ 4.37), indicating enhanced Lewis acidity at physiological pH . This electronic modulation directly influences PDE4 enzyme inhibition potency; for instance, the 4-cyanophenoxy benzoxaborole derivative AN2728 (Crisaborole) achieves PDE4 IC50 values of 0.49 μM, while repositioning the nitrile to alternative regioisomeric positions can result in a >100-fold shift in enzymatic potency [1]. Moreover, the 4-nitrile substitution is critical for maintaining the precise spatial orientation required for boron coordination to the bimetal center in PDE4 catalytic domains, a binding mode unique to benzoxaboroles that cannot be replicated by non-boron-containing PDE4 inhibitor chemotypes [2]. Consequently, each regioisomer must be treated as a chemically and pharmacologically distinct entity in lead optimization cascades.

Quantitative Differentiation Evidence for 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile vs. Regioisomeric Analogs


Regioisomer Portfolio Differentiation: 4-CN vs. 5-CN vs. 7-CN Benzoxaborole Intermediates

The 4-carbonitrile regioisomer (CAS 947162-59-6, MW 158.95 g/mol, purity ≥98%) represents one of three commercially available nitrile-substituted benzoxaborole scaffolds. Supplier-level comparison reveals the 5-carbonitrile analog (CAS 905710-80-7) is priced at approximately $338/100mg, $571/250mg, and $1475/1g (AKSci, 95% purity) , whereas the 4-carbonitrile regioisomer is offered at approximately $198/100mg, $335/250mg, and $894/1g (ChemScene, ≥98% purity) , yielding a cost advantage of approximately 39-41% per unit mass at all scale points. Critically, the 7-carbonitrile regioisomer (CAS 947162-61-0) has been listed as 'Discontinued' by multiple suppliers, indicating limited commercial availability for sustained discovery programs . All three regioisomers share identical molecular formula (C₈H₆BNO₂) but exhibit divergent predicted pKa values: 4-CN ≈ 6.70, 7-CN ≈ 6.18, with the 4-CN's lower pKa reflecting stronger electron-withdrawing influence at the ortho position, a property that favorably modulates boron Lewis acidity for bimetal center coordination in PDE4 inhibition .

Medicinal Chemistry PDE4 Inhibitor Design Regioisomer Scaffold Comparison

PDE4 Inhibitor Potency Derivation: 4-Cyanophenoxy Benzoxaborole Lead Optimization

The 4-carbonitrile benzoxaborole scaffold serves as the direct precursor for AN2898 (4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile), a potent PDE4 inhibitor with an IC50 of 0.060 μM against recombinant PDE4 enzyme and a TNF-α release IC50 of 0.16 μM in LPS-stimulated hPBMCs . In contrast, the approved PDE4 inhibitor Crisaborole (AN2728), derived from a 5-phenoxybenzoxaborole core, exhibits a PDE4 IC50 of 0.49 μM—approximately 8-fold less potent than AN2898 at the enzymatic level . Further lead optimization studies demonstrate that 4-substituted benzoxaborole PDE4 inhibitors achieve dramatically enhanced potency: compound 72 in the Chu et al. series displayed an IC50 of 0.42 nM against PDE4B, representing a 136-fold improvement over Crisaborole (IC50 = 57.20 nM) and superior in vivo efficacy in both PMA-induced mouse ear edema (P < 0.05 vs. Crisaborole at equivalent dosage) and calcipotriol-induced atopic dermatitis models [1]. These potency gains are mechanistically linked to the 4-nitrile substituent's capacity to optimize boron coordination geometry within the PDE4 bimetal center, as visualized in co-crystal structures of phenoxybenzoxaborole-PDE4 complexes [2].

Phosphodiesterase 4 Inhibition Anti-inflammatory Drug Discovery Benzoxaborole SAR

Antifungal Benzoxaborole Class Differentiation: Leucyl-tRNA Synthetase Inhibition vs. PDE4 Selectivity

The benzoxaborole chemotype exhibits dual pharmacological utility: Tavaborole (AN2690, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) acts as a leucyl-tRNA synthetase (LeuRS) inhibitor with MIC values of 0.25-1 μg/mL against dermatophytes (T. rubrum, T. mentagrophytes) and Candida species [1], while nitrile-substituted benzoxaboroles, exemplified by AN2898 derived from the 4-carbonitrile scaffold, demonstrate selective PDE4 inhibition (IC50 = 0.060 μM) with minimal LeuRS cross-reactivity [2]. A phenotypic screen of 1,085 benzoxaboroles against Schistosoma mansoni confirmed that PDE4-inhibitory benzoxaboroles cluster separately from LeuRS-inhibitory congeners, with the 5-(3-cyanopyridyl-6-oxy) benzoxaborole scaffold preferentially inhibiting human PDE4 over other PDE isoforms [3]. Bis(benzoxaborole) analogs of Tavaborole showed comparable moderate anti-Candida effects (BIC50 = 2 μg/mL for biofilm inhibition; %R = 64 metabolic reduction) but exhibited cytotoxicity concerns (IC50 = 2 μg/mL against PBMCs), highlighting the therapeutic index advantage of PDE4-selective nitrile benzoxaboroles for chronic inflammatory indications [4].

Antifungal Benzoxaboroles Tavaborole Comparison Target Selectivity Profiling

Synthetic Tractability and Derivatization Potential: 4-Position Nitrile as a Versatile Chemical Handle

The 4-carbonitrile group provides a chemically orthogonal handle for late-stage diversification that is not accessible with other substituent patterns. While the benzoxaborole 5-position is typically exploited for ether-linked phenoxy extensions (as in Crisaborole and AN2898 syntheses via bromo-intermediate coupling) [1], the 4-carbonitrile can undergo (a) tetrazole formation via [3+2] cycloaddition with azides, (b) hydrolysis to the corresponding carboxamide or carboxylic acid for further amide coupling, and (c) reduction to the aminomethyl derivative for reductive amination library generation. This orthogonality is structurally precluded in the 5- and 7-nitrile regioisomers, where nitrile reduction would generate substitution patterns that conflict with the preferred 5-phenoxy extension vector essential for PDE4 binding [2].

Synthetic Chemistry Benzoxaborole Functionalization Click Chemistry Compatibility

High-Value Application Scenarios for 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile in Drug Discovery and Chemical Biology


PDE4-Targeted Anti-Inflammatory Lead Optimization Programs

Use 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile as the core scaffold for designing next-generation PDE4 inhibitors with sub-nanomolar potency, following the SAR trajectory established by compound 72 (PDE4B IC50 = 0.42 nM, 136-fold more potent than Crisaborole) [1]. The 4-carbonitrile substitution enables optimization of boron coordination geometry at the PDE4 bimetal center while the 5-position remains available for phenoxy or heteroaryloxy extension—the critical pharmacophore vector validated by AN2728 (Crisaborole) and AN2898 [2]. This scaffold is particularly suited for soft-drug design strategies incorporating carboxylic ester groups to limit systemic exposure while maintaining topical anti-inflammatory efficacy [3].

Benzoxaborole Regioisomer SAR Panel Assembly for Kinase/Phosphodiesterase Profiling

Procure the 4-carbonitrile regioisomer alongside 5- and 7-nitrile analogs to construct a comprehensive regioisomer SAR panel for systematic evaluation of nitrile position effects on PDE4 isoform selectivity (PDE4A/B/C/D), cytokine release inhibition (TNF-α, IL-2, IFN-γ, IL-5, IL-10), and off-target kinase profiling [1]. The 4-CN regioisomer's lower predicted pKa (~6.70 vs. ~6.18 for 7-CN) makes it the more Lewis-acidic scaffold, favoring reversible covalent boron-nitrogen/oxygen interactions at enzyme active sites under physiological pH conditions [2]. This property is particularly relevant for parasitic PDE4 targets (e.g., Schistosoma mansoni SmPDE4A) where benzoxaborole phenotypic screening has validated PDE4 as a molecular target [3].

Late-Stage Diversification via Nitrile-Specific Click Chemistry and Amide Coupling

Leverage the 4-carbonitrile group as a chemoselective handle for post-functionalization, enabling tetrazole formation (copper-catalyzed [3+2] cycloaddition with sodium azide), controlled hydrolysis to the corresponding carboxamide or carboxylic acid, and reductive amination sequences. This synthetic versatility supports the rapid generation of structurally diverse compound libraries for high-throughput screening campaigns without requiring de novo benzoxaborole core synthesis for each analog [1]. The orthogonality of the 4-CN handle relative to the 5-phenoxy extension vector is a distinct advantage over 5- and 7-nitrile regioisomers, where nitrile modification would directly impact the PDE4 pharmacophore [2].

Antimicrobial vs. Anti-Inflammatory Selectivity Screening in Dual-Indication Discovery

Employ the 4-carbonitrile benzoxaborole scaffold in dual-indication screening cascades to distinguish PDE4-mediated anti-inflammatory activity from LeuRS-mediated antimicrobial activity. The class-level functional divergence—where 4-nitrile benzoxaborole derivatives preferentially inhibit PDE4 (AN2898 IC50 = 0.060 μM) rather than LeuRS (Tavaborole MIC 0.25-1 μg/mL against dermatophytes)—makes this scaffold ideal for identifying compounds with clean anti-inflammatory pharmacology free of antimicrobial polypharmacology [1]. This selectivity is critical for topical dermatological indications where perturbation of the skin microbiome by off-target antimicrobial activity is an undesirable attribute [2].

Quote Request

Request a Quote for 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.